Enzymatic Substrate Selectivity: Oxidation by D-Amino-Acid Oxidase
Thiomorpholine-2-carboxylic acid is a confirmed substrate for D-amino-acid oxidase, leading to the formation of aminoethylcysteine-ketimine. In a direct head-to-head comparison, thiomorpholine-2,6-dicarboxylic acid failed to undergo oxidation by the same enzyme, demonstrating a critical structure-activity relationship [1].
| Evidence Dimension | Substrate activity for D-amino-acid oxidase |
|---|---|
| Target Compound Data | Oxidized to aminoethylcysteine-ketimine; Ki = 2 × 10⁻⁴ M |
| Comparator Or Baseline | Thiomorpholine-2,6-dicarboxylic acid: No oxidation observed |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro enzymatic assay using D-amino-acid oxidase |
Why This Matters
This specificity enables the compound to serve as a selective probe or precursor in studies of D-amino-acid oxidase, a function its dicarboxylic analog cannot fulfill.
- [1] Ricci, G., Nardini, M., Caccuri, A. M., & Federici, G. (1983). Interaction between 1,4-thiazine derivatives and D-amino-acid oxidase. Biochimica et Biophysica Acta (BBA)/Protein Structure and Molecular, 748(1), 40–47. https://doi.org/10.1016/0167-4838(83)90025-0 View Source
